
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol is a synthetic organic compound that features a pyridine ring, a butanol chain, and a tert-butyloxycarbonyl (Boc) protected amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and tert-butyl carbamate.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-pyridinecarboxaldehyde with tert-butyl carbamate in the presence of a base like sodium hydride.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding alcohol.
Protection: The amine group is protected using tert-butyl chloroformate to form the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability.
化学反应分析
Types of Reactions
Oxidation: The alcohol group in 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to modify the pyridine ring or the alcohol group.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid, followed by nucleophilic substitution using various electrophiles.
Major Products
Oxidation: Formation of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-butanone.
Reduction: Formation of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-butane.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its pyridine ring is particularly useful in binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and reactions are optimized for large-scale production, making it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(2-pyridyl)-1-butanol: Similar structure but with a 2-pyridyl group instead of a 3-pyridyl group.
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(4-pyridyl)-1-butanol: Similar structure but with a 4-pyridyl group.
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-2-butanol: Similar structure but with a different position of the alcohol group.
Uniqueness
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol is unique due to its specific substitution pattern, which influences its reactivity and interactions. The position of the pyridine ring and the Boc-protected amine group provides distinct chemical and biological properties compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
1346603-44-8 |
|---|---|
分子式 |
C15H24N2O3 |
分子量 |
280.368 |
IUPAC 名称 |
tert-butyl N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(19)17(4)10-6-8-13(18)12-7-5-9-16-11-12/h5,7,9,11,13,18H,6,8,10H2,1-4H3 |
InChI 键 |
IKOIPSXXUBXHSE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCCC(C1=CN=CC=C1)O |
同义词 |
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


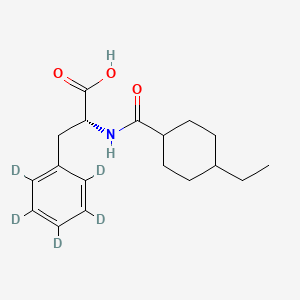
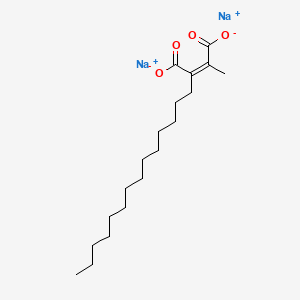
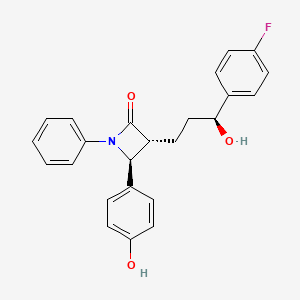
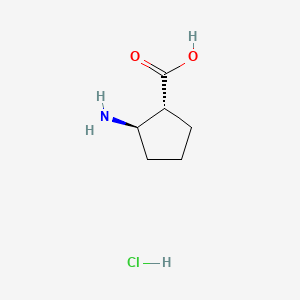
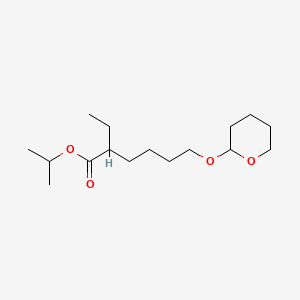
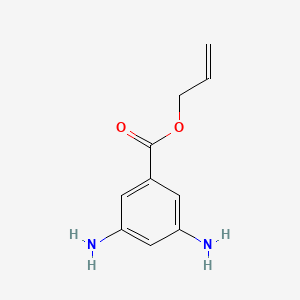
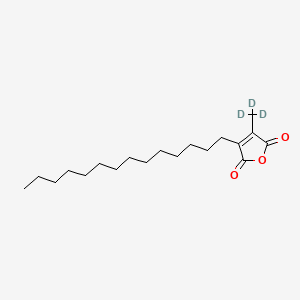
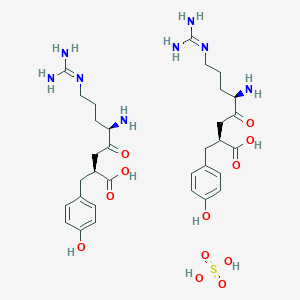
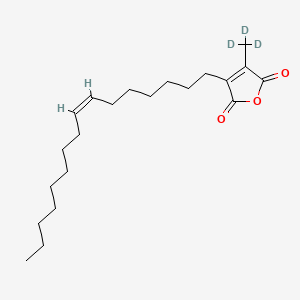
![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)
